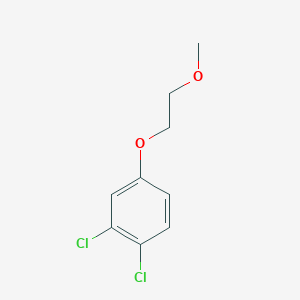

1,2-Dichloro-4-(2-methoxyethoxy)benzene

Descripción

1,2-Dichloro-4-(2-methoxyethoxy)benzene (CAS: Not explicitly provided in evidence) is a substituted benzene derivative featuring two chlorine atoms at the 1- and 2-positions and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 4-position. This compound is structurally characterized by its electron-donating methoxyethoxy substituent and electron-withdrawing chlorine atoms, which influence its physicochemical properties and reactivity.

Propiedades

IUPAC Name |

1,2-dichloro-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHGREJVCBWQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2-methoxyethoxy)benzene typically involves the chlorination of 4-(2-methoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 2 positions of the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further improve the yield and purity of the final product. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dichloro-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms and form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include dechlorinated hydrocarbons.

Aplicaciones Científicas De Investigación

1,2-Dichloro-4-(2-methoxyethoxy)benzene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Dichlorobenzene Derivatives

Table 1: Comparison of Substituted Dichlorobenzenes

Key Insights :

- Polarity and Solubility : The methoxyethoxy group in the target compound improves solubility in polar solvents compared to the trifluoromethyl variant, which is more lipophilic .

- Thermal Stability : The trifluoromethyl derivative () likely has lower thermal stability due to the weaker C-F bond compared to ether linkages.

Functional Group Comparisons

3-Chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene ()

- Structure: Nitroethenyl (-CH=CHNO₂) and methoxy groups.

- Reactivity : The nitro group increases electrophilicity, making it reactive in Diels-Alder or reduction reactions, unlike the inert ether group in the target compound.

- Applications: Potential use in explosives or dyes due to nitro functionality .

4,4'-Dimethoxystilbene ()

- Structure : Stilbene backbone with methoxy groups.

- Electronic Effects : Methoxy groups donate electrons, enhancing conjugation for applications in optoelectronics. Contrastingly, the methoxyethoxy group in the target compound lacks extended conjugation.

- Stability : Stilbenes are prone to photoisomerization, whereas the target compound’s ether linkage offers greater stability .

Research Findings and Trends

- Electronic Effects : Electron-donating groups (e.g., methoxyethoxy) stabilize benzene rings against electrophilic attack, whereas electron-withdrawing groups (e.g., -CF₃) increase reactivity at meta positions .

- Solubility Trends: Alkoxy chain elongation reduces water solubility but enhances compatibility with non-polar solvents .

- Synthetic Utility : Chlorine atoms in the target compound facilitate further functionalization (e.g., Suzuki coupling), contrasting with nitro-containing analogs (), which require reduction steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.